molecular formula C22H32FNO3S B11399213 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)cyclohexanecarboxamide

4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)cyclohexanecarboxamide

Cat. No.: B11399213
M. Wt: 409.6 g/mol
InChI Key: AACHFELMTNQRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The development of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)cyclohexanecarboxamide aligns with advancements in sulfonamide chemistry, a field revitalized in the early 21st century through targeted drug discovery programs. Sulfonamides, first identified in the 1930s as antibacterial agents, have since evolved into versatile scaffolds for modulating biological targets such as enzymes and receptors. The compound’s synthesis likely emerged from efforts to optimize the pharmacokinetic properties of earlier sulfonamide derivatives by introducing fluorinated aromatic and aliphatic groups.

Although the exact discovery date of the 3-fluorobenzyl variant remains unspecified in public databases, its structural analog with a 2-fluorobenzyl substituent was first registered in PubChem on July 30, 2007. Modifications to the benzyl group’s fluorine position reflect a broader trend in medicinal chemistry to fine-tune electronic and steric properties for enhanced target binding. The compound’s design may also draw from methodologies developed for related cyclohexanecarboxamides, such as N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, which utilizes similar sulfonamide functionalization strategies.

Properties

Molecular Formula

C22H32FNO3S

Molecular Weight

409.6 g/mol

IUPAC Name

4-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H32FNO3S/c1-2-3-5-17-8-10-19(11-9-17)22(25)24(21-12-13-28(26,27)16-21)15-18-6-4-7-20(23)14-18/h4,6-7,14,17,19,21H,2-3,5,8-13,15-16H2,1H3

InChI Key

AACHFELMTNQRKH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃FNO₂S
  • Molecular Weight : 335.44 g/mol

The compound exhibits activity as a DGAT2 inhibitor , which plays a critical role in lipid metabolism by catalyzing the final step of triglyceride synthesis. Inhibition of DGAT2 has been associated with reduced fat accumulation and improved insulin sensitivity, making it a target for obesity and diabetes treatment .

Pharmacological Effects

Research indicates that the compound may have several pharmacological effects:

  • Anti-obesity Effects : By inhibiting DGAT2, the compound can potentially decrease lipid storage in adipocytes, leading to weight loss in animal models.
  • Insulin Sensitivity Improvement : Studies suggest that DGAT2 inhibitors can enhance insulin sensitivity, which is crucial for managing type 2 diabetes.
  • Potential Anti-inflammatory Properties : Compounds targeting lipid metabolism often exhibit anti-inflammatory effects, which may contribute to their therapeutic potential.

Study 1: In Vivo Efficacy

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in body weight and adipose tissue mass compared to control groups. The research highlighted a decrease in circulating triglycerides and improved glucose tolerance .

Study 2: Mechanistic Insights

In vitro studies using human adipocytes showed that the compound effectively inhibited DGAT2 activity, leading to reduced triglyceride synthesis. The results were corroborated by Western blot analysis indicating decreased expression of lipogenic enzymes .

Data Summary

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₂₃FNO₂S
Molecular Weight335.44 g/mol
Biological ActivityDGAT2 inhibition, anti-obesity effects
Key FindingsReduced body weight, improved insulin sensitivity

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. For instance, the synthesis may include the formation of the tetrahydrothiophene ring followed by the introduction of the butyl and fluorobenzyl groups. The detailed synthetic pathways can be complex and require careful optimization to achieve high yields and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)cyclohexanecarboxamide exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that the presence of the tetrahydrothiophene moiety is critical for enhancing cytotoxicity against various cancer types.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or function.

Mechanistic Insights

Understanding the mechanism by which This compound exerts its biological effects is crucial for its application in drug design. Research indicates that it may act through inhibition of key enzymes involved in cellular proliferation or survival pathways. For example, some studies highlight its potential as an inhibitor of carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis.

Case Study: Anticancer Activity

A study conducted on a series of tetrahydrothiophene derivatives demonstrated that compounds with structural similarities to This compound showed promising results in inhibiting the growth of MDA-MB-231 breast cancer cells. The compound induced apoptosis as evidenced by increased annexin V staining and reduced cell viability in vitro.

Case Study: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains using standard disk diffusion methods. Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Summary Table of Applications

Application AreaObserved EffectsReferences
Anticancer ActivityInduces apoptosis; inhibits cell proliferation
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibitor of carbonic anhydrases

Comparison with Similar Compounds

Structural Analogues

Positional Isomerism in Fluorobenzyl Substitution
  • 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)cyclohexanecarboxamide (): Differs only in the position of the fluorine atom on the benzyl group (2-fluoro vs. 3-fluoro). This minor alteration can significantly impact steric and electronic interactions with biological targets. For instance, meta-substitution (3-fluoro) may enhance binding to aromatic pockets compared to ortho-substitution (2-fluoro) due to reduced steric hindrance .
Core Heterocycle Variations
  • 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (): Replaces the cyclohexane ring with a benzofuran core. The molecular weight (435.894 g/mol) is higher than the target compound, suggesting differences in bioavailability .
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide ():
    Similar to but lacks the 5-chloro substituent. The absence of chlorine reduces molecular weight (401.5 g/mol) and may improve metabolic stability compared to chlorinated analogs .
Substituent Modifications
  • 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide (): Substitutes the cyclohexanecarboxamide with an acetamide backbone linked to a 4-chlorophenoxy group. The phenoxy ether increases hydrophobicity, while the acetamide core may alter hydrogen-bonding capacity. Molecular weight (411.9 g/mol) is comparable to the target compound .
  • 4-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide (): Replaces the sulfone-containing tetrahydrothiophene with a 4-methyl-1,2,5-oxadiazole heterocycle.

Physicochemical Properties

Compound (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₂H₃₁FN₂O₃S ~422.5 (estimated) 4-butyl cyclohexane, 3-fluorobenzyl, tetrahydrothiophene sulfone
2-Fluorobenzyl isomer () Not explicitly stated Similar to target 2-fluorobenzyl
Benzofuran analog () C₂₁H₁₉ClFNO₄S 435.894 Benzofuran core, 5-chloro, 3-methyl
Acetamide analog () C₁₉H₁₉ClFNO₄S 411.9 Acetamide backbone, 4-chlorophenoxy
Oxadiazole analog () C₁₄H₂₃N₃O₂ 265.35 4-methyl-1,2,5-oxadiazole

Notes:

  • The benzofuran and chlorophenoxy analogs exhibit higher molecular weights, likely impacting solubility and membrane permeability.

Pharmacological Implications

  • Sulfone vs. Oxadiazole : The sulfone group (–5) enhances polarity and may improve aqueous solubility compared to the oxadiazole analog (), which prioritizes metabolic stability .
  • Fluorine Position : The 3-fluorobenzyl group in the target compound may offer superior binding affinity in fluorophilic enzyme pockets compared to 2-fluorobenzyl isomers .
  • Core Rigidity : Benzofuran-containing analogs () could exhibit stronger target engagement due to planar aromatic systems, whereas cyclohexane-based compounds may favor conformational flexibility .

Preparation Methods

Cyclohexanecarboxylic Acid Activation

The 4-butylcyclohexanecarboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This intermediate reacts with 1,1-dioxidotetrahydrothiophen-3-amine in anhydrous dichloromethane (DCM) at 0–5°C, yielding 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cyclohexanecarboxamide .

Reaction Conditions:

ParameterValue
SolventAnhydrous DCM
Temperature0–5°C
BaseTriethylamine (Et₃N)
Reaction Time4–6 hours
Yield68–72%

N-Alkylation with 3-Fluorobenzyl Bromide

The secondary amine of the tetrahydrothiophene moiety undergoes alkylation with 3-fluorobenzyl bromide in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C facilitates this step, achieving a 65–70% yield.

Optimization Challenges:

  • Competing over-alkylation is mitigated by using a 1:1 molar ratio of amine to alkylating agent.

  • Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.

Synthetic Route 2: One-Pot Tandem Amidation-Alkylation

Direct Coupling via Mixed Anhydride

A one-pot strategy employs isobutyl chloroformate to generate a mixed anhydride intermediate from 4-butylcyclohexanecarboxylic acid. Subsequent addition of 1,1-dioxidotetrahydrothiophen-3-amine and 3-fluorobenzyl bromide in tetrahydrofuran (THF) at room temperature yields the target compound in 58–63% yield.

AdvantageLimitation
Reduced purification stepsLower yield vs. stepwise synthesis

Catalytic Enhancements

  • 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation (yield: +12%).

  • Ultrasound irradiation improves reaction homogeneity, particularly for sterically hindered intermediates.

Stereochemical Control and Chiral Resolution

Enantioselective Synthesis

The tetrahydrothiophene ring’s stereochemistry is controlled using chiral auxiliaries or asymmetric catalysis . For example:

  • (S)-BINOL-derived phosphoric acids induce enantiomeric excess (ee) >90% during amine alkylation.

  • Crystallization-induced dynamic resolution separates diastereomers via diastereomeric salt formation with L-tartaric acid .

Key Data:

Methodee (%)Yield (%)
Asymmetric alkylation9271
Dynamic resolution9955

Oxidation of Tetrahydrothiophene to Sulfone

Oxidizing Agents

The tetrahydrothiophene ring is oxidized to the sulfone using:

  • Hydrogen peroxide (H₂O₂) in acetic acid (80°C, 8 hours).

  • Oxone® in methanol/water (room temperature, 12 hours).

Comparative Efficiency:

Oxidizing AgentConversion (%)
H₂O₂/AcOH95
Oxone®98

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 3-Fluorobenzyl aromatic protons), 4.52 (s, CH₂N), 3.21–3.15 (m, tetrahydrothiophene protons).

  • ¹³C NMR: 172.8 ppm (amide carbonyl), 162.5 ppm (C-F coupling).

Mass Spectrometry (MS)

  • ESI-MS: m/z 433.6 [M+H]⁺, consistent with molecular formula C₂₅H₃₀FNO₃S.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Microreactor systems enhance heat transfer and reduce reaction time (e.g., amidation completes in 10 minutes vs. 6 hours batchwise).

  • In-line IR spectroscopy monitors intermediate formation in real time.

Waste Minimization

  • Solvent recycling via distillation reduces DCM consumption by 40%.

  • Catalyst recovery using magnetic nanoparticles (Fe₃O₄-supported Pd) achieves 95% reuse efficiency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)cyclohexanecarboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis involves sequential amide bond formation. For example, coupling the cyclohexanecarboxylic acid derivative with 1,1-dioxidotetrahydrothiophen-3-amine and 3-fluorobenzylamine using carbodiimide reagents (e.g., EDC·HCl) and activators like HOBt in anhydrous DMF or DCM. Triethylamine is often added to maintain basic conditions . Purification typically employs silica gel column chromatography (eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity validation requires ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm substituent connectivity, e.g., distinguishing the sulfone group (δ ~3.5-4.0 ppm for SO2CH2) and fluorobenzyl protons (δ ~7.2-7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ ion).
  • HPLC-PDA : Assess purity and detect intermediates using a reverse-phase column (e.g., 0.1% TFA in water/acetonitrile) .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria, e.g., S. aureus and E. coli) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

  • Methodological Answer :

  • Analog Design : Modify the butyl chain (e.g., replace with shorter/longer alkyl or aryl groups) or substitute the 3-fluorobenzyl with other halogenated benzyls.
  • Computational Modeling : Use DFT (e.g., Gaussian) to predict electronic effects or molecular docking (AutoDock Vina) to assess target binding (e.g., kinase or protease active sites) .
  • Experimental Validation : Synthesize top-ranked analogs via parallel synthesis and test in dose-response assays .

Q. What strategies address conflicting bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Reprodubility : Standardize protocols (e.g., cell passage number, serum-free conditions) and include internal controls.
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers. Use Design of Experiments (DoE) to optimize assay parameters (e.g., pH, incubation time) .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate t1/2 using non-compartmental analysis .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration followed by LC-MS quantitation .

Q. What computational tools are effective for predicting reactivity and side products during synthesis?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemistry software (e.g., GRRM17) to map energy barriers for intermediates.
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict side products (e.g., N-alkylation vs. O-alkylation) .
  • In Silico Optimization : Use Gaussian or ORCA to simulate solvent effects (PCM model) on reaction yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.